molecular formula C12H9N2O6P B096007 bis(3-nitrophenyl)phosphinic acid CAS No. 18593-20-9

bis(3-nitrophenyl)phosphinic acid

Cat. No.: B096007
CAS No.: 18593-20-9
M. Wt: 308.18 g/mol
InChI Key: JLEGDNVOQSBHTR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Diisopropyl fluorophosphate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common reagents used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The major products formed from these reactions include hydrofluoric acid, diisopropyl phosphate, and substituted phosphates .

Mechanism of Action

The primary mechanism of action of diisopropyl fluorophosphate involves the irreversible inhibition of acetylcholinesterase. Diisopropyl fluorophosphate binds to the serine residue at the active site of the enzyme, forming a stable enzyme-inhibitor complex. This prevents the enzyme from hydrolyzing acetylcholine, leading to an accumulation of acetylcholine at nerve synapses and neuromuscular junctions . The resulting overstimulation of cholinergic receptors can cause a range of toxic effects, including muscle paralysis and respiratory failure .

Properties

CAS No.

18593-20-9

Molecular Formula

C12H9N2O6P

Molecular Weight

308.18 g/mol

IUPAC Name

bis(3-nitrophenyl)phosphinic acid

InChI

InChI=1S/C12H9N2O6P/c15-13(16)9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)14(17)18/h1-8H,(H,19,20)

InChI Key

JLEGDNVOQSBHTR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-]

18593-20-9

solubility

46.2 [ug/mL]

Synonyms

Bis(3-nitrophenyl)phosphinic acid

Origin of Product

United States

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